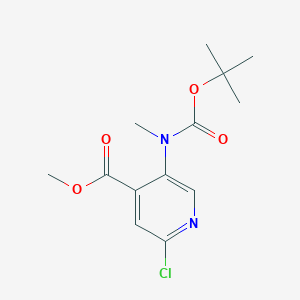

Methyl 5-((tert-butoxycarbonyl)(methyl)amino)-2-chloroisonicotinate

Descripción general

Descripción

Methyl 5-((tert-butoxycarbonyl)(methyl)amino)-2-chloroisonicotinate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a methyl group, and a chloro-substituted isonicotinate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((tert-butoxycarbonyl)(methyl)amino)-2-chloroisonicotinate typically involves multiple steps:

Starting Materials: The synthesis begins with the preparation of 2-chloroisonicotinic acid.

Esterification: The acid is esterified using methanol and a suitable catalyst to form methyl 2-chloroisonicotinate.

Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Methylation: The protected amino group is then methylated using methyl iodide (CH3I) under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for more efficient and scalable reactions.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-((tert-butoxycarbonyl)(methyl)amino)-2-chloroisonicotinate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Methylation/Demethylation: The methyl group on the amino moiety can be modified using suitable reagents.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Methylation: Methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).

Major Products

Substitution: Depending on the nucleophile, products can include various substituted isonicotinates.

Deprotection: The removal of the Boc group yields the free amine derivative.

Methylation: Further methylation can lead to dimethylated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Methyl 5-((tert-butoxycarbonyl)(methyl)amino)-2-chloroisonicotinate is primarily used as an intermediate in organic synthesis. It facilitates the development of more complex molecules due to its unique functional groups. The chloro group allows for substitution reactions, while the tert-butoxycarbonyl group provides stability during synthesis .

Biology

In biological research, this compound has shown potential as a precursor for bioactive compounds. Its structure allows it to interact with biological systems, making it a candidate for further modifications aimed at enhancing its biological activity .

Medicine

The compound is under investigation for its potential use in pharmaceuticals. It may act as a prodrug, where the tert-butoxycarbonyl group is removed in vivo to release an active amine. This property is crucial for designing drugs that require metabolic activation to exert their therapeutic effects .

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antibiotic agent.

Cancer Research

In vitro studies revealed that this compound could induce apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways, indicating its potential role as an anticancer therapeutic agent.

Cell Cycle Studies

Research involving cell cycle analysis showed that treatment with this compound resulted in G1 phase arrest in cancer cells. This highlights its role in regulating cell proliferation and suggests possible applications in cancer therapy.

Mecanismo De Acción

The mechanism of action of Methyl 5-((tert-butoxycarbonyl)(methyl)amino)-2-chloroisonicotinate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The chloro and methyl groups can influence the compound’s interaction with biological targets, such as enzymes or receptors, by affecting its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 2-chloroisonicotinate: Lacks the Boc and methylamino groups, making it less versatile in synthetic applications.

N-Boc-2-chloroisonicotinamide: Contains a Boc-protected amine but lacks the methyl group, which can affect its reactivity and biological activity.

Methyl 5-amino-2-chloroisonicotinate: Similar structure but without the Boc protection, making it more reactive and less stable.

Uniqueness

Methyl 5-((tert-butoxycarbonyl)(methyl)amino)-2-chloroisonicotinate is unique due to the combination of the Boc-protected amino group, the methyl group, and the chloro-substituted isonicotinate moiety. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Actividad Biológica

Methyl 5-((tert-butoxycarbonyl)(methyl)amino)-2-chloroisonicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Chemical Formula : C₁₄H₁₈ClN₃O₃

- Molecular Weight : 299.76 g/mol

- CAS Number : 10656390

The biological activity of this compound can be attributed to its interaction with various biological pathways:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Cell Cycle Regulation : It may influence cell cycle progression, particularly in cancer cells, by modulating key regulatory proteins.

- Apoptosis Induction : The compound has been shown to induce apoptosis in specific cancer cell lines, suggesting a mechanism for potential anticancer activity.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Case Studies

-

Antimicrobial Properties :

A study evaluated the antimicrobial effects of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects on Gram-positive bacteria, indicating its potential as an antibiotic agent. -

Cancer Research :

In vitro studies showed that the compound could induce apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death. This suggests its potential as a therapeutic agent in oncology. -

Cell Cycle Studies :

Research involving cell cycle analysis indicated that treatment with this compound resulted in G1 phase arrest in cancer cells, highlighting its role in regulating cell proliferation and potential use in cancer therapy.

Propiedades

IUPAC Name |

methyl 2-chloro-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O4/c1-13(2,3)20-12(18)16(4)9-7-15-10(14)6-8(9)11(17)19-5/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAUQPSJRUYRRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CN=C(C=C1C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.